Molecular Weight and Lipophilicity Differentiation vs. 4-Unsubstituted Parent Scaffold
The 4-allyloxy substituent on CAS 2166674-20-8 increases molecular weight by 56 Da and adds one hydrogen bond acceptor and 3 rotatable bonds compared to the unsubstituted parent 2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-29-0). This shifts the compound from a low-MW fragment space (MW 134.18) into a more lead-like region (MW 190.24) while introducing a polar surface area contribution from the allyl ether oxygen [1]. For procurement decisions, this means the allyloxy compound cannot be considered interchangeable with its 4-unsubstituted analog in fragment screening libraries; the differential MW, cLogP, and H-bond acceptor count will produce distinct hit profiles in any target-based assay.
| Evidence Dimension | Molecular weight and calculated physicochemical descriptors |
|---|---|
| Target Compound Data | MW: 190.24 g/mol; Formula: C₁₁H₁₄N₂O; Rotatable bonds: 3 (allyloxy chain); H-bond acceptors: 3 (pyrimidine N + allyl ether O) |
| Comparator Or Baseline | 2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 36274-29-0): MW: 134.18 g/mol; Formula: C₈H₁₀N₂; Rotatable bonds: 0; H-bond acceptors: 2 (pyrimidine N only) |
| Quantified Difference | ΔMW = +56.06 Da (+41.8%); ΔRotatable bonds = +3; ΔH-bond acceptors = +1 |
| Conditions | Calculated from standard molecular formulas and structures; MW values verified via ChemSpider (ID 140860 for comparator) and PubChem SID 41547208 for target compound. |
Why This Matters
A 42% increase in molecular weight and three additional rotatable bonds fundamentally alter the compound's behavior in membrane permeability assays, solubility determinations, and protein binding—meaning fragment hits obtained with the 4-unsubstituted scaffold will not translate to the 4-allyloxy compound without explicit re-screening.
- [1] PubChem Substance Database. SID 41547208. National Center for Biotechnology Information. Molecular Formula: C₁₁H₁₄N₂O; Molecular Weight: 190.246 g/mol. View Source
